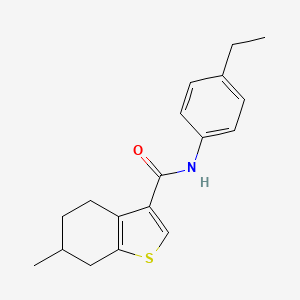

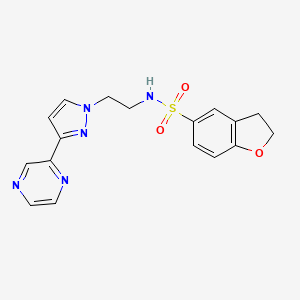

![molecular formula C12H9ClN4 B2790047 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 932236-53-8](/img/structure/B2790047.png)

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of PP involves a straightforward and environmentally friendly approach. Researchers have reported a reliable and efficient method for its preparation, achieving yields ranging from 40% to 53% . This method compares favorably to the synthesis of other fluorophores, such as BODIPYs, which typically have lower yields (1.31% to 17.9%). The synthetic route allows for structural modifications, making it amenable to further optimization .

Molecular Structure Analysis

PP’s molecular structure comprises a pyrazolo[1,5-a]pyrimidine core , where the chlorine-substituted phenyl group is attached at position 3. The fused ring system contributes to its unique properties, including tunable photophysical behavior. Notably, electron-donating groups (EDGs) at position 7 enhance both absorption and emission characteristics, making PP a promising fluorophore for optical applications .

Chemical Reactions Analysis

PP participates in various chemical reactions, including substitution, cyclization, and functionalization. Researchers have explored its reactivity with different electrophiles and nucleophiles, leading to the synthesis of derivatives with altered properties. For instance, introducing aryl groups at specific positions allows the design of solid-state emitters with good emission intensities .

Physical And Chemical Properties Analysis

- Absorption and Emission : PP exhibits a wide range of absorption and emission wavelengths, with molar absorptivity (ε) values varying from 3320 M⁻¹ cm⁻¹ to 20,593 M⁻¹ cm⁻¹ . The solid-state emission intensities (quantum yield, QY SS) fall within the range of 0.18 to 0.63 .

- Stability : PP demonstrates stability comparable to commercial fluorophores like coumarin-153, prodan, and rhodamine 6G .

Mécanisme D'action

PP’s mechanism of action primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic transitions, resulting in fluorescence emission. The presence of EDGs at position 7 facilitates efficient absorption and emission processes. Further computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) reveal insights into the electronic structure and optical properties of PP .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)11-6-16-17-7-10(14)5-15-12(11)17/h1-7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVWLZTXIAQREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3N=CC(=CN3N=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide](/img/structure/B2789968.png)

![N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2789970.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)

![1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2789977.png)

![6-(3-Chlorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2789979.png)

![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)

![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)